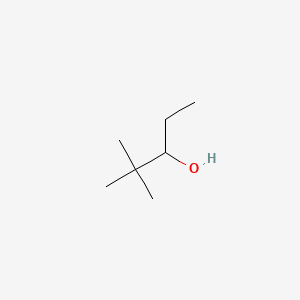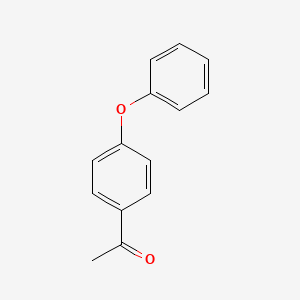
4'-苯氧基苯乙酮
概述
描述
4’-Phenoxyacetophenone is a chemical compound with the molecular formula C6H5OC6H4COCH3 . It appears as an off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of 4’-Phenoxyacetophenone is 212.24 . Its linear formula is C6H5OC6H4COCH3 .Physical And Chemical Properties Analysis
4’-Phenoxyacetophenone is a solid substance . It has a boiling point of 200 °C at 12 mmHg and a melting point of 50-52 °C . The compound is insoluble in water .科学研究应用
, makes it suitable for the preparation of various pharmaceuticals and agrochemicals. .
Material Science
In material science, 4’-Phenoxyacetophenone serves as a precursor for the synthesis of high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them ideal for aerospace and automotive applications .
Photocatalysis
This compound is also explored in photocatalysis research. Its ability to absorb light and generate reactive species when exposed to certain wavelengths makes it a candidate for developing new photocatalytic materials that can degrade pollutants or convert solar energy into chemical energy .
Analytical Chemistry
4’-Phenoxyacetophenone: is used as a standard in chromatography and mass spectrometry for the identification and quantification of complex mixtures. Its well-defined retention time and mass spectral data provide a benchmark for comparing unknown compounds .
Environmental Science
Researchers have isolated microorganisms that degrade lignin model compounds, including 4’-Phenoxyacetophenone . Understanding the degradation pathways can lead to biotechnological applications for environmental cleanup and biomass conversion .
Electrochemistry
The compound’s electrochemical properties are being studied for its potential use in organic electronic devices. Its solid-state structure and charge transport capabilities are of particular interest for developing new types of organic semiconductors .
Medicinal Chemistry
In medicinal chemistry, 4’-Phenoxyacetophenone is investigated for its potential therapeutic properties. Derivatives of this compound are synthesized and screened for biological activities such as anti-inflammatory, antimicrobial, and anticancer effects .
Safety and Handling
Lastly, the safety and handling of 4’-Phenoxyacetophenone are crucial in its applications. It is classified with specific hazard statements and precautionary statements to ensure safe usage in laboratory and industrial settings .
安全和危害
属性
IUPAC Name |
1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNIFZYQFLFGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284900 | |
| Record name | 4'-Phenoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Phenoxyacetophenone | |
CAS RN |
5031-78-7 | |
| Record name | 1-(4-Phenoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5031-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39658 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005031787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5031-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Phenoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Phenoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4'-phenoxyacetophenone?
A1: 4'-Phenoxyacetophenone is primarily synthesized through Friedel-Crafts acylation of diphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Research has explored optimizing this reaction by studying the impact of reagent ratios, temperature, and solvent choice. [] For instance, one study achieved an 81% yield by using carbon disulfide as the solvent at 20°C with an optimized molar ratio of reactants. [] Another approach involves a multistep synthesis starting from diphenyl ether, where an initial acylation yields 4'-phenoxyacetophenone. This is followed by oxidation to 4-phenoxybenzoic acid and a final acylation to obtain 4-phenoxybenzoyl chloride. []
Q2: How is 4'-phenoxyacetophenone used in the synthesis of other valuable compounds?
A2: 4'-Phenoxyacetophenone acts as a crucial building block in organic synthesis. It can be oxidized to 4-phenoxybenzoic acid, a key starting material for synthesizing ibrutinib, a drug used to treat certain types of lymphoma. [] Additionally, 4'-phenoxyacetophenone serves as a monomer in ruthenium-catalyzed step-growth copolymerization reactions with α, ω-dienes, leading to the production of novel polymers. []
Q3: Can 4'-phenoxyacetophenone be broken down by biological organisms?
A3: Yes, certain fungal species like Cladosporium sp. HU have demonstrated the ability to degrade 4'-phenoxyacetophenone. [] This fungal strain utilizes 4'-phenoxyacetophenone as an intermediate product during the biodegradation of cypermethrin, a synthetic pyrethroid insecticide. [] This finding highlights the potential of bioremediation strategies for environments contaminated with cypermethrin, with 4'-phenoxyacetophenone serving as a key indicator of the degradation process.
Q4: What analytical techniques are employed to identify and quantify 4'-phenoxyacetophenone?
A4: Various analytical methods are used to characterize and quantify 4'-phenoxyacetophenone. High-performance liquid chromatography (HPLC) is a common technique used to monitor the degradation of cypermethrin and identify 4'-phenoxyacetophenone as one of the breakdown products. [] Additionally, gas chromatography-mass spectrometry (GC-MS) helps identify and analyze the various intermediates, including 4'-phenoxyacetophenone, generated during the biodegradation of cypermethrin by Cladosporium sp. HU. []
Q5: Has 4'-phenoxyacetophenone been investigated in other chemical reactions or applications?
A5: Beyond its use in polymer synthesis and as an intermediate, 4'-phenoxyacetophenone has been studied in the context of lignin degradation. Aqueous oxalic acid can cleave oxidized lignin model compounds, and when those models resemble 4'-phenoxyacetophenone but lack a specific hydroxymethyl group, they undergo oxidative cleavage in the presence of air. [] This reaction pathway, proceeding through a dioxetane intermediate, yields the corresponding benzoic acid and phenyl formate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




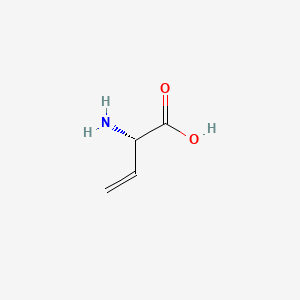

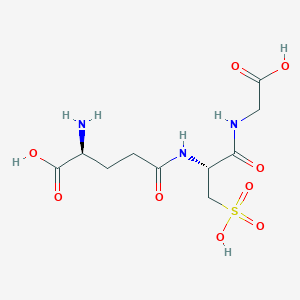
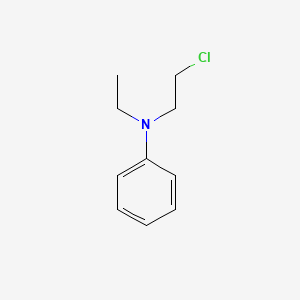
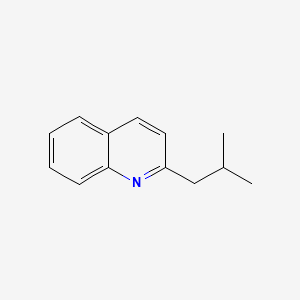

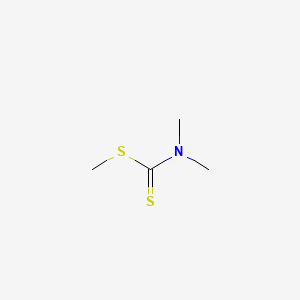

![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)
